Bismuth tungsten oxide (Bi2W3O12)

Catalog No.
S1506070
CAS No.
13595-87-4
M.F
Bi2O9W2-12
M. Wt
929.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth tungsten oxide (Bi2W3O12)

CAS Number

13595-87-4

Product Name

Bismuth tungsten oxide (Bi2W3O12)

IUPAC Name

dibismuth;oxygen(2-);tungsten

Molecular Formula

Bi2O9W2-12

Molecular Weight

929.6 g/mol

InChI

InChI=1S/2Bi.9O.2W/q2*+3;9*-2;;

InChI Key

DWNBMQNJXHTBPG-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3]

Bismuth tungsten oxide (Bi2W3O12, CAS 13595-87-4), also known as dibismuth tritungstate, is a specialized post-transition metal oxide primarily procured for its visible-light-driven photocatalytic properties and utility as a functional filler in composite materials. Unlike traditional wide-bandgap oxides, Bi2W3O12 benefits from the hybridization of Bi 6s and O 2p orbitals, which upshifts the valence band and narrows the band gap to enable efficient solar and visible-light absorption [1]. Commercially supplied as a high-purity powder (typically 99.9% metals basis), it is utilized in advanced environmental remediation workflows, flexible radiation shielding composites, and specialized chemical synthesis applications where single-phase stability and uniform dispersion are critical[2].

Substituting Bi2W3O12 with standard photocatalysts like TiO2 or generic mixed-metal radiation fillers introduces significant performance and processability trade-offs. TiO2 is restricted by its ~3.2 eV band gap, limiting its activation to the UV spectrum (less than 4% of solar radiation), which drastically reduces energy efficiency in ambient light applications [1]. Meanwhile, attempting to use pure tungsten and bismuth elemental powders for flexible shielding composites often results in severe local aggregation and non-uniform dispersion within polymer matrices, compromising structural integrity [2]. Furthermore, substituting with closely related molybdates (like Bi2MoO6) during solid-state synthesis often yields mixed-phase impurities (such as competing low and high-temperature phases), whereas bismuth tungstates can be reliably synthesized as monophasic materials, ensuring batch-to-batch reproducibility in procurement [1].

Visible-Light Activation via Valence Band Upshifting

Traditional photocatalysts like TiO2 are limited to UV absorption due to their wide band gaps. Bi2W3O12 overcomes this through the structural hybridization of Bi 6s and O 2p orbitals. This hybridization upshifts the valence band, significantly narrowing the band gap compared to standard binary oxides. Consequently, Bi2W3O12 acts as a highly efficient visible-light-driven photocatalyst, whereas TiO2 utilizes less than 4% of the solar spectrum [1].

Evidence DimensionLight Absorption Range / Band Gap Activation
Target Compound DataVisible-light active (narrowed band gap via Bi 6s - O 2p hybridization)
Comparator Or BaselineTiO2 (UV-restricted, ~3.2 eV band gap, <4% solar utilization)
Quantified DifferenceShift from UV-only to visible-light activation
ConditionsSolar or visible-light irradiation environments

Enables the procurement of a catalyst that functions under ambient or standard visible light, eliminating the need for high-energy UV lamp infrastructure.

Monophasic Stability During Solid-State Synthesis

When manufacturing mixed-metal oxide catalysts, phase purity is a critical procurement metric. Bismuth tungstates can be synthesized as monophasic materials via solid-state metathesis at relatively low temperatures (e.g., 600 °C). In contrast, attempting to synthesize the closely related Bi2MoO6 under identical solid-state conditions results in a multiphasic product containing low, intermediate, and high-temperature γ-phases. This makes Bi2W3O12 and its tungstate analogs significantly more reliable for scalable, phase-pure production [1].

Evidence DimensionPhase purity post-synthesis (600 °C metathesis)
Target Compound DataMonophasic (stable single phase)
Comparator Or BaselineBi2MoO6 (Multiphasic: mixture of γ-L, γ-H, and γ-I phases)
Quantified DifferenceElimination of secondary phase impurities
ConditionsSolid-state metathesis at 600 °C

Guarantees batch-to-batch reproducibility and predictable catalytic performance, which is essential for industrial scale-up.

Uniform Dispersion in Flexible Shielding Composites

In the development of flexible X-ray and gamma-ray shielding materials, fillers must disperse evenly within polymer matrices. While pure W/Bi elemental mixtures offer high raw attenuation, they suffer from severe local aggregation and uneven distribution due to large particle dimensions. Bi2W3O12, as a pre-alloyed single-phase oxide, provides superior dispersion uniformity within the polymer matrix, preventing the 'particle effect' that compromises the structural integrity and localized shielding reliability of the composite [1].

Evidence DimensionFiller dispersion in polymer matrix
Target Compound DataUniform dispersion at the micro-scale
Comparator Or BaselinePure W/Bi elemental mixtures (Severe local aggregation)
Quantified DifferenceSignificant reduction in localized filler agglomeration
ConditionsPolymer composite blending for flexible radiation shielding

Prevents mechanical failure and localized radiation leaks in flexible shielding garments or industrial protective barriers.

Synergistic Dye Degradation Efficiency with Electron Acceptors

Bismuth tungstates exhibit massive performance gains when paired with electron acceptors like H2O2 in wastewater treatment assays. For example, while H2O2 alone degrades only 50% of Rhodamine-B after 180 minutes, and the bismuth tungstate catalyst alone degrades 28%, the combination of the tungstate catalyst and H2O2 achieves 93% decolorization in the same timeframe. This synergistic effect drastically reduces the required residence time for organic pollutant degradation [1].

Evidence DimensionRhodamine-B degradation (180 min visible irradiation)
Target Compound Data93% decolorization (Catalyst + H2O2)
Comparator Or BaselineH2O2 alone (50%) or Catalyst alone (28%)
Quantified DifferenceUp to 65% absolute increase in degradation efficiency
ConditionsVisible light irradiation, 180 minutes, aqueous dye solution

Allows industrial wastewater treatment facilities to achieve near-complete pollutant removal using lower catalyst loadings and standard visible light.

Visible-Light Wastewater Remediation

Ideal for degrading organic dyes (like Rhodamine-B and Methylene Blue) in industrial effluents, leveraging its narrow band gap and high synergy with mild oxidants like H2O2 to operate efficiently under ambient visible light rather than requiring UV infrastructure [1].

Flexible Radiation Shielding Manufacturing

Highly suitable as a functional, single-phase oxide filler in polymer matrices where uniform micro-scale dispersion is required to prevent localized radiation leakage, outperforming pure elemental W/Bi blends in structural uniformity [2].

Advanced Photocatalyst Scale-Up

Serves as a highly reliable, monophasic precursor and baseline material in solid-state synthesis workflows, avoiding the multiphase complications and batch-to-batch inconsistencies common to related molybdates[1].

Other CAS

37220-39-6

General Manufacturing Information

Bismuth tungsten oxide (Bi2W3O12): ACTIVE

Dates

Last modified: 04-14-2024

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